molecular formula C22H22N2O4S2 B2389637 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 954701-85-0

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No.: B2389637
CAS No.: 954701-85-0
M. Wt: 442.55
InChI Key: CMKOWJVDAOOUMA-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-N-(benzothiazol-2-yl)methanimine: This compound shares a similar phenyl group but differs in its core structure.

    Indole Derivatives: Compounds like indole-3-acetic acid have similar aromatic structures and biological activities.

Uniqueness

1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is unique due to its combination of a tetrahydroisoquinoline core with sulfonyl and methanesulfonamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-29(26,17-18-7-3-1-4-8-18)23-21-12-11-19-13-14-24(16-20(19)15-21)30(27,28)22-9-5-2-6-10-22/h1-12,15,23H,13-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOWJVDAOOUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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